Fluorescence marker NR 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluorescent markers, also known as fluorescent labels or probes, are molecules that are chemically attached to aid in the detection of a biomolecule such as a protein, antibody, or amino acid . They are widely used in molecular biology and biotechnology . Fluorescence microscopy provides the ability to directly visualize pathways, localization, and physiological events in biological systems in a minimally invasive manner .

Synthesis Analysis

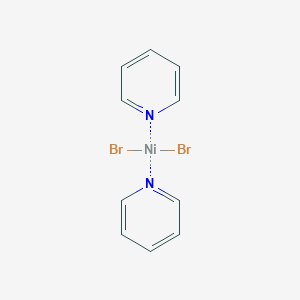

The synthesis of fluorescent markers can be complex and varies depending on the type of marker. For example, various types of NIR-II fluorophores have been produced and used in non-invasive, real-time NIR-II biomedical applications . These include organic fluorophores (OFs), single-walled carbon nanotubes (SWCNTs), quantum dots (QDs), and rare-earth nanoparticles (RENPs) .

Molecular Structure Analysis

The structure of fluorescent markers can greatly influence their properties and functionality. For example, the structure and dynamics of GFP-like proteins greatly aid in the rational engineering of advanced fluorescence marker proteins .

Chemical Reactions Analysis

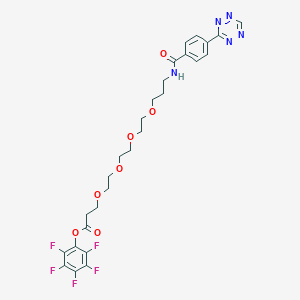

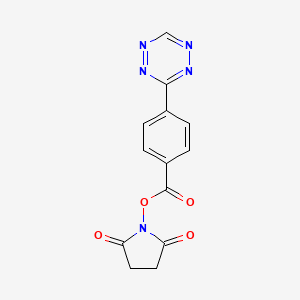

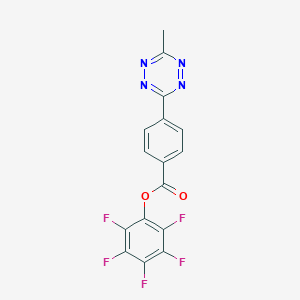

Fluorescence labeling and probing are fundamental techniques for nucleic acid analysis and quantification . Bioorthogonal reactions, with the advantages of being both nondestructive and effective, are used to trace and analyze biological interactions in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorescent markers, such as their fluorescence intensity, emission spectrum, and fluorescence anisotropy, are very sensitive to the environment where the fluorescent molecule resides . These properties can be used to measure different characteristics of and within different states of matter, their compositions and impurities in them .

作用机制

Target of Action

Fluorescence Marker NR 2, also known as a cell endocytosis-activated fluorescence (CEAF) probe, primarily targets cell lysosomes . The CEAF probe is selectively activated and retained in lysosomes through cell endocytosis .

Mode of Action

The CEAF probe consists of a hydrophilic polymer unit and an acid pH-sensitive small-molecule fluorescent moiety that operates in the “tissue-transparent” second near-infrared (NIR-II) window . The probe stably presents in the form of quenched nanoaggregates in water and blood . The activation of the probe is driven by a synergetic mechanism of disaggregation and protonation . This means that the probe can be selectively activated and retained in lysosomes through cell endocytosis .

Biochemical Pathways

The mechanism of action for CEAF probes is based on the disaggregation and protonation of probe aggregates in targeting cell lysosomes . This eliminates the fluorescence background generated in blood circulation and thus significantly enhances in vivo imaging sensitivity and contrast .

Pharmacokinetics

An ideal NIR-II fluorophore for in vivo fluorescence imaging should have high quantum yields, red-shifted emission wavelengths as well as favorable pharmacokinetic properties in order to afford high imaging quality, monitor dynamic physiological process in real time, and mitigate safety concerns .

Result of Action

The CEAF probe yields highly specific signals with target-to-background ratios over 15 and prolonged observation time up to 35 hours . This enables positive implications for surgical, diagnostic, and fundamental biomedical studies . In addition, “no-wash” cell imaging results showed that cells incubated with CEAF-RGD exhibited 3.4- to 5.6-fold higher fluorescence than the cells of the other two groups .

Action Environment

Fluorescent proteins (FPs) are a group of proteins that can absorb light at a specific wavelength and then emit light at a longer wavelength, a phenomenon known as fluorescence . Among FPs, the initially reported blue fluorescent protein (BFP) is closely related to green fluorescent protein (GFP) . The environment can influence the action, efficacy, and stability of the compound’s action .

安全和危害

While fluorescent markers are generally safe for use in laboratory settings, they should be handled with care. For example, some fluorescent markers may cause eye irritation . Furthermore, long retention in the body and potential acute or chronic toxicity may produce safety hazards and hinder their future translation .

未来方向

The future of fluorescent markers is promising, with ongoing research into improving their properties and expanding their applications. For example, the second near-infrared window (NIR-II) fluorescence imaging technology has low autofluorescence, a high signal-to-noise ratio, a high tissue penetration depth and a large Stokes shift . This technology has attracted significant attention and has become a heavily researched topic in biomedicine .

生化分析

Biochemical Properties

Fluorescence Marker NR 2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical and photochemical properties

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with certain enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

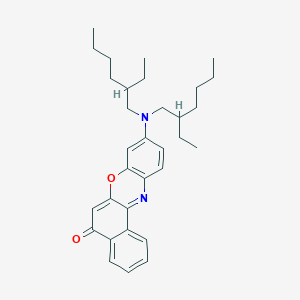

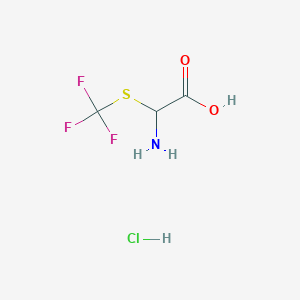

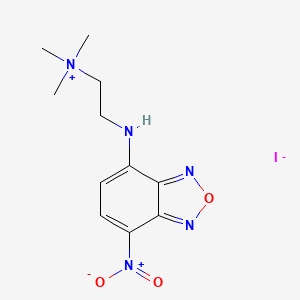

IUPAC Name |

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N2O2/c1-5-9-13-23(7-3)21-34(22-24(8-4)14-10-6-2)25-17-18-28-30(19-25)36-31-20-29(35)26-15-11-12-16-27(26)32(31)33-28/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWKRYNKILKNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)